molecular formula C7H16N2O B1295415 1-(2-Hydroxyethyl)-4-methylpiperazine CAS No. 5464-12-0

1-(2-Hydroxyethyl)-4-methylpiperazine

Cat. No. B1295415
CAS RN: 5464-12-0
M. Wt: 144.21 g/mol
InChI Key: QHTUMQYGZQYEOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving 1-methylpiperazine has been demonstrated through the formation of multi-component hydrogen-bonding salts when reacted with aromatic carboxylic acids . Another study shows the reaction of 1-methylpiperazine with (NH4)2[WS4], leading to the formation of 1-methylpiperazinediium tetrasulfidotungstate monohydrate . Additionally, the preparation of 1,4-substituted 2-methylpiperazine derivatives has been reported, indicating the versatility of piperazine derivatives in synthesizing new compounds with potential biological activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by various techniques such as IR, Raman, UV-vis spectra, and crystallography. The multi-component hydrogen-bonding salts formed from 1-methylpiperazine exhibit monoclinic systems with space groups P21/c, and their crystal structures are stabilized by classical hydrogen bonds N-H⋯O and O-H⋯O, as well as weak interactions C-H⋯O . The structure of 1-methylpiperazinediium tetrasulfidotungstate monohydrate consists of discrete anions, cations, and lattice water, linked by multiple H-bonding interactions .

Chemical Reactions Analysis

The chemical reactions involving 1-methylpiperazine derivatives are primarily driven by the formation of hydrogen bonds. The robust hydrogen-bond interactions between 1-methylpiperazine and aromatic acids direct the formation of three-dimensional crystal structures . The synthesis of 1,4-substituted 2-methylpiperazine derivatives involves reactions with 2-chloropyrimidine or 2-chloroquinoline, followed by condensation and quaternary ammonium salt formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds derived from 1-methylpiperazine are influenced by their molecular structures. The presence of water molecules in the asymmetric units plays a significant role in building supramolecular architectures . The thermal stability of these compounds has been investigated using thermogravimetric analysis (TGA), indicating their potential for various applications . The spectroscopic properties of 1-hydroxypiperazine-2,5-diones, which are structurally related to piperazine derivatives, have been studied, showing similarities to piperazinediones and providing insights into the electronic characteristics of these compounds .

Scientific Research Applications

1. Supramolecular Architecture

1-(2-Hydroxyethyl)-4-methylpiperazine has been used in the formation of multi-component hydrogen-bonding salts, displaying robust hydrogen-bond interactions with aromatic acids. These interactions are critical in directing crystal structures to form diverse 3D net supramolecular architectures, particularly relevant in crystal engineering and host-guest chemistry (Yang et al., 2015).

2. Synthesis of Pharmaceutical Intermediates

The compound serves as a key precursor in the synthesis of various pharmaceutical intermediates. For instance, it has been used in the efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial intermediate for the drug imatinib (Koroleva et al., 2012).

3. Coordination Chemistry and Catalysis

Research has explored its application in synthesizing binucleating ligands and their complexes with transition metals like copper(II), nickel(II), and zinc(II). These complexes are studied for their spectral, magnetic, electrochemical, catalytic, and antimicrobial properties, underlining its significance in coordination chemistry and catalysis (Bharathi et al., 2009).

4. Crystal Engineering

In crystal engineering, 1-(2-Hydroxyethyl)-4-methylpiperazine has been employed in the synthesis of salts and hybrid materials, contributing to a better understanding of hydrogen-bonding synthons and their impact on crystal packing. This is instrumental in designing materials with specific structural and functional properties (Wang et al., 2011).

5. Pharmacological Research

It also finds application in pharmacological research for the synthesis and study of various pharmaceutical compounds. Its derivatives have been investigated for their anti-inflammatory, coronary dilator, and central nervous system depressant activities, highlighting its utility in drug development (Omodei-sale & Toja, 1975).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTUMQYGZQYEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282618
Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-4-methylpiperazine

CAS RN

5464-12-0
Record name 4-Methyl-1-piperazineethanol
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Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Synthesis routes and methods I

Procedure details

2-Chloroethanol (36.0 g, 30 mL, 0.44 mol) was added to 1-methylpiperazine (27.0 g, 30 mL, 0.27 mol) and potassium carbonate (40 g, 0.29 mol) in acetonitrile (100 mL) with stirring. The reaction mixture was heated under reflux for 48 h, then filtered, and the solids were washed with acetonitrile. The combined filtrates were evaporated under reduced pressure and the resulting oil was distilled at 12 mm Hg to give the title compound (31 g, 0.21 mol) as a light tan oil. Electrospray MS m/z 145 [M+H]+.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-hydroxyethyl)piperazine (10.0 g, 76.8 mmol), 37% aqueous formaldehyde solution (11.5 ml, 154 mmol), 10% palladium carbon catalyst (1.0 g) and methanol (100 ml) was stirred for 13 hr at room temperature in a hydrogen atmosphere. The reaction mixture was filtrated and the filtrate was concentrated. To the obtained residue was added 2N hydrochloric acid, and the mixture was washed with diethyl ether (200 ml). Sodium hydroxide (16 g) was added to the aqueous layer to make the layer alkaline, and the mixture was extracted with chloroform (4×200 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated to give the title compound (9.3 g, 84%) as a pale-yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods III

Procedure details

2-Bromoethanol (2.36 g, 19 mmol) was added dropwise to a mixture of 1-methylpiperazine (1.26 g, 13 mmol) and potassium carbonate (5.0 g, 36 mmol) in absolute ethanol (150 ml) and the mixture heated at reflux for 18 hours. The mixture was allowed to cool and the precipitates were removed by filtration and the solvent volatiles were removed by evaporation. The residue was treated with acetone/methylene chloride, the insolubles were removed by filtration and the solvent was removed from the filtrate by evaporation to give 4-(2-hydroxyethyl)-1-methylpiperazine (870 mg, 48%) as a light brown oil.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

N-methylpiperazine (10 g; 100 mmol) and 2-chloroethanol (8.05 g; 100 mmol) are stirred at 100° C. for 4 h. The highly viscous reaction medium is supplemented with 250 ml of acetone and the resulting suspension is neutralized with 15 ml of triethylamine. After filtration of the triethylamine hydrochloride, the solvent is evaporated under reduced pressure. The desired compound is obtained after purification by chromatography on an alumina column (Merck®; Aluminum Oxide 90; 63-200 μm, eluent: ethyl acetate) in the form of a colorless oil. Yield: 75%
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods V

Procedure details

In THF (30 ml) were added N-(2-hydroxyethyl)piperazine (500 mg, 3.84 mmol), a solution of formaldehyde (3117 mg, 38.41 mmol) and sodium cyanoborohydride (1207 mg, 19.20 mmol). The mixture was heated up to 50° C. overnight under stirring. After cooling some water was added and the mixture was extracted with DCM (3×). The organic layers were dried over MgSO4 and evaporated. The residue was purified over a silica plug with DCM/MeOH 9:1 as eluant to afford an oil (370 mg, Y=67%). 1H NMR (DMSO-d6) δ 4.45 (t, J=5.3 Hz, 1H), 3.51-3.45 (m, 2H), 3.02-2.84 (m, 4H), 2.71-2.64 (m, 2H), 2.61 (s, 3H), 2.58-2.53 (m, 2H), 2.47-2.43 (m, 2H).
Quantity
3117 mg
Type
reactant
Reaction Step One
Quantity
1207 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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